1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone 1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16302914
InChI: InChI=1S/C26H20FN3OS2/c1-16-12-21(17(2)30(16)20-10-8-19(27)9-11-20)23(31)14-33-26-24-22(18-6-4-3-5-7-18)13-32-25(24)28-15-29-26/h3-13,15H,14H2,1-2H3
SMILES:
Molecular Formula: C26H20FN3OS2
Molecular Weight: 473.6 g/mol

1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

CAS No.:

Cat. No.: VC16302914

Molecular Formula: C26H20FN3OS2

Molecular Weight: 473.6 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone -

Specification

Molecular Formula C26H20FN3OS2
Molecular Weight 473.6 g/mol
IUPAC Name 1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Standard InChI InChI=1S/C26H20FN3OS2/c1-16-12-21(17(2)30(16)20-10-8-19(27)9-11-20)23(31)14-33-26-24-22(18-6-4-3-5-7-18)13-32-25(24)28-15-29-26/h3-13,15H,14H2,1-2H3
Standard InChI Key RGWMRXCMFXSATH-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features two primary moieties:

  • A 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole group, which introduces aromaticity and electron-withdrawing properties via the fluorine substituent.

  • A 5-phenylthieno[2,3-d]pyrimidin-4-yl sulfanyl unit, a heterocyclic system known for its role in kinase inhibition .

The pyrrole ring’s 4-fluorophenyl substitution enhances metabolic stability and membrane permeability, while the thienopyrimidine system provides a planar structure conducive to π-π stacking interactions with protein targets .

Physicochemical Properties

  • Molecular Formula: C₃₀H₂₃FN₄OS₂

  • Molecular Weight: 546.66 g/mol

  • Key Functional Groups:

    • Sulfur atom bridging the pyrrole and thienopyrimidine units, enabling conformational flexibility.

    • Methyl groups at positions 2 and 5 of the pyrrole ring, which sterically hinder enzymatic degradation.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

The compound can be dissected into two precursors:

  • 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl methanethiol: Synthesized via Paal-Knorr pyrrole synthesis using 4-fluoroacetophenone and 2,5-hexanedione, followed by thiolation.

  • 4-Chloro-5-phenylthieno[2,3-d]pyrimidine: Prepared through cyclization of 2-aminothiophene-3-carboxylate with phenyl isocyanate, followed by chlorination at position 4.

Coupling Strategy

The final step likely involves a nucleophilic substitution reaction between the pyrrole thiol and the chlorinated thienopyrimidine, facilitated by a base such as potassium carbonate in dimethylformamide (DMF). Yield optimization would require careful control of temperature (80–100°C) and reaction time (12–24 hours) .

Biological Activity and Target Prediction

Comparative Analysis of Analogous Compounds

Compound NameTargetIC₅₀ (nM)Structural Features
3-(4-Morpholinothieno[3,2-d]pyrimidin-2-yl)phenolVEGFR291,000Thienopyrimidine with morpholine
1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-aminesJAK250,000Fluorophenyl-pyrrole-quinoxaline hybrid
DasatinibBroad-spectrum kinases50,000Thiazole-carboxamide

Data adapted from inhibitor screening studies .

Structural Analogues and Their Applications

Pyrrole-Based Therapeutics

Compounds featuring fluorinated pyrrole rings, such as 4-[1-(4-fluorophenyl)-2,5-dimethylpyrrolidin–3–yl]-benzamide, demonstrate inhibitory activity against protein kinases involved in cancer progression . The methyl groups on the pyrrole ring in the target compound may similarly impede ATP-binding pockets in kinases.

Thienopyrimidine Derivatives

The 5-phenylthieno[2,3-d]pyrimidin-4-yl group is structurally analogous to validated kinase inhibitors like A-770041, which targets lymphocyte-specific protein tyrosine kinase (LCK) with an IC₅₀ of 50,000 nM . The sulfur atom in the target compound’s sulfanyl group could enhance hydrophobic interactions with cysteine residues in kinase domains.

Challenges and Future Directions

Synthetic Accessibility

The multi-step synthesis required for this compound poses challenges in scalability. Purification of intermediates, particularly the chlorinated thienopyrimidine, may require advanced chromatographic techniques.

Biological Profiling

In vitro assays against kinase panels and cytotoxicity screens are essential to validate hypothesized activities. Structural modifications, such as replacing the sulfanyl group with a sulfonyl moiety, could optimize pharmacokinetic properties.

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